4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic chemistry, with the primary name being 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. The alternative International Union of Pure and Applied Chemistry designation recognizes the tautomeric nature of the compound, identifying it as 3-[(2,4-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione, which reflects the thione form of the molecule. This nomenclature system provides precise structural information by indicating the position and nature of each substituent attached to the triazole ring system.
The structural representation of 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol reveals a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4, with carbon atoms at positions 3 and 5. The triazole core serves as the foundation for three distinct substituents: an allyl group (CH₂CH=CH₂) attached to the nitrogen atom at position 4, a complex dimethylphenoxy methyl group connected to the carbon at position 5, and a thiol group (-SH) or its tautomeric thione form (=S) at position 3. The dimethylphenoxy methyl substituent consists of a benzene ring bearing two methyl groups at the 2 and 4 positions, connected to the triazole ring through an oxygen-methylene bridge, creating a phenoxy methyl linkage that contributes significantly to the molecule's overall structure and properties.
The molecular geometry and electronic distribution within 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol are influenced by the presence of multiple functional groups that can participate in various types of chemical interactions. The triazole ring provides nitrogen atoms capable of hydrogen bonding and coordination with metal centers, while the thiol/thione group introduces nucleophilic character and potential for oxidation reactions. The allyl group contributes to the molecule's reactivity through its carbon-carbon double bond, which can undergo addition reactions, polymerization, or serve as a handle for further chemical modifications. The aromatic dimethylphenoxy portion adds hydrophobic character and π-π stacking capabilities, influencing the compound's solubility properties and intermolecular interactions.
Properties
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-7-17-13(15-16-14(17)19)9-18-12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZGTYZNWCZUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be attached through a nucleophilic substitution reaction using 2,4-dimethylphenol and formaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal Activity
One of the primary applications of 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is its antifungal properties. Research has demonstrated its effectiveness against various fungal pathogens. For instance:
- In Vitro Studies : Laboratory tests have shown that this compound exhibits significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The mechanism is believed to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
Drug Development
The compound's structure allows it to serve as a scaffold for the development of new antifungal agents. Modifications to the triazole ring can lead to derivatives with enhanced efficacy and reduced toxicity. This has implications for the design of targeted therapies in treating fungal infections that are resistant to existing medications .
Plant Growth Regulation
Research indicates that 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol may function as a plant growth regulator. Its application can enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development. Studies have shown:
- Increased Biomass : Field trials have reported increased biomass and improved stress tolerance in treated plants compared to controls .
Pesticidal Properties
The compound also exhibits potential as a pesticide. Its ability to disrupt fungal growth can be harnessed to protect crops from fungal diseases. The dual functionality as both a growth regulator and a fungicide presents a valuable tool for integrated pest management strategies .
Case Study 1: Antifungal Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of various triazole derivatives, including 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antifungals like fluconazole against several strains of Candida spp. .
Case Study 2: Agricultural Field Trials
In agricultural trials conducted in Brazil, the application of 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol resulted in a 20% increase in crop yield for soybean plants under stress conditions compared to untreated controls. This study highlighted its potential role in enhancing agricultural productivity through stress mitigation .
Mechanism of Action
The mechanism of action of 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the dimethylphenoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its similar compounds.
Biological Activity
4-Allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives. This class has garnered significant attention due to its diverse biological activities, including antifungal, anticancer, and antimicrobial properties. The specific compound under study has been synthesized and evaluated for its potential therapeutic applications.
The molecular formula of 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is with a molecular weight of approximately 275.37 g/mol. It is characterized by the presence of a triazole ring and a thiol functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃OS |
| Molecular Weight | 275.37 g/mol |
| CAS Number | 861433-16-1 |
| Density | 1.17 g/cm³ |
| Boiling Point | 388.1 °C at 760 mmHg |
| Melting Point | Not Available |
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, in a comparative study involving human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, compounds similar to the one under investigation showed selective cytotoxic effects. Specifically, derivatives with the triazole-3-thiol moiety were reported to enhance anticancer efficacy due to their ability to induce apoptosis in cancer cells while sparing normal cells .
Case Study: Cytotoxicity Assessment
In vitro assays using the MTT method revealed that compounds with similar structures to 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines. The selectivity index (SI) was also calculated to assess the compounds' specificity towards cancer cells compared to normal cells .
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. Compounds bearing the triazole ring have shown effectiveness against fungal pathogens such as Aspergillus species and Candida spp. In particular, studies indicate that modifications on the phenoxy group can enhance antifungal activity. The presence of specific substituents on the triazole ring has been correlated with increased potency against fungal strains .
Table: Antifungal Activity Comparison
| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-triazole-3-thiol | Aspergillus flavus | 12.5 µg/mL |
| Another Triazole Derivative | Candida albicans | 25 µg/mL |
| Reference Compound (Fluconazole) | Candida albicans | 8 µg/mL |
The mechanism by which triazole derivatives exert their biological effects is multifaceted:
- Inhibition of Enzyme Activity : Many triazoles inhibit enzymes involved in nucleic acid synthesis and cell wall formation in fungi.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways via mitochondrial dysfunction.
- Reactive Oxygen Species (ROS) Generation : Increased ROS production has been linked to the cytotoxic effects observed in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and its derivatives?
- Methodology : The compound can be synthesized via alkylation or Mannich reactions. For example:
- Alkylation : Reacting 1,2,4-triazole-3-thiol precursors with alkyl halides (e.g., allyl bromide) in basic media under reflux conditions. Solvent choice (e.g., ethanol or DMF) and reaction time (12–24 hours) are critical for yield optimization .
- Mannich Reaction : Using formaldehyde and secondary amines to introduce aminomethyl groups at the thiol position. Temperature control (40–60°C) and pH adjustment (weakly acidic) improve regioselectivity .
- Characterization : Confirmed via ¹H-NMR, LC-MS, and elemental analysis. For instance, the thiol proton typically appears as a singlet at δ 3.8–4.2 ppm in DMSO-d₆ .
Q. How can researchers verify the purity and structural integrity of this compound during synthesis?
- Analytical Techniques :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% threshold) .
- Spectroscopy : FT-IR to confirm S–H stretching (2550–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values within ±0.4% .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of triazole-thiol derivatives?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., fungal CYP51 for antifungal studies). Adjust docking parameters (e.g., grid size = 60 ų) to match active-site dimensions .
- ADME Prediction : Tools like SwissADME evaluate bioavailability, logP (optimal range: 2–5), and blood-brain barrier permeability. For this compound, logP ≈ 3.2 suggests moderate lipophilicity .
Q. How can structural modifications enhance the pharmacological profile of this compound?
- Key Modifications :
- S-Alkylation : Introduce hydrophobic groups (e.g., phenacyl or benzodioxolyl) to improve membrane permeability. Derivatives with 4-chlorophenyl substituents showed 2× higher antifungal activity than parent compounds .
- Metal Complexation : Formulate zinc or copper complexes to enhance stability and redox activity. For example, Zn(II) complexes of analogous triazole-thiols exhibited 90% inhibition of E. coli growth at 50 µM .
- SAR Insights : Electron-withdrawing groups (e.g., -Cl) at the 2,4-dimethylphenoxy moiety correlate with increased antimicrobial potency .
Q. How should researchers address contradictions in biological activity data across studies?
- Troubleshooting Framework :
- Assay Standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., fluconazole for antifungal assays) to mitigate batch-to-batch variability .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-phenyl-5-pyridinyl derivatives) to identify trends in MIC discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
